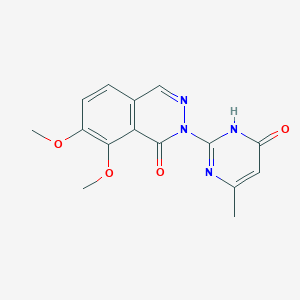
2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring fused with a phthalazine ring, which is further substituted with hydroxy, methyl, and methoxy groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-6-methylpyrimidine with 7,8-dimethoxyphthalazine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact while maximizing efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core but lacks the phthalazine ring and methoxy groups.
7,8-dimethoxyphthalazine: Contains the phthalazine ring with methoxy substitutions but lacks the pyrimidine core.
2-(4-hydroxy-6-methylpyrimidin-2-yl)-3-methylpyrazolin-5-one: Similar pyrimidine substitution but with a different heterocyclic ring.
Uniqueness
The uniqueness of 2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N4O4 |
|---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
7,8-dimethoxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phthalazin-1-one |
InChI |
InChI=1S/C15H14N4O4/c1-8-6-11(20)18-15(17-8)19-14(21)12-9(7-16-19)4-5-10(22-2)13(12)23-3/h4-7H,1-3H3,(H,17,18,20) |
InChI Key |
AWDLPINZSSARFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=O)C3=C(C=CC(=C3OC)OC)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide](/img/structure/B15118927.png)
![N-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B15118932.png)
![N-(3-methylphenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide](/img/structure/B15118938.png)
![4-[(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1-(propan-2-yl)-1H-imidazole](/img/structure/B15118944.png)
![6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15118952.png)
![6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine](/img/structure/B15118973.png)
![6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-7-methyl-7H-purine](/img/structure/B15118979.png)
![N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide](/img/structure/B15118981.png)
![N-benzyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B15118983.png)
![N-(2-methoxyethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B15118986.png)
![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide](/img/structure/B15118988.png)
![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B15118989.png)
![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B15118996.png)
![4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B15119000.png)
